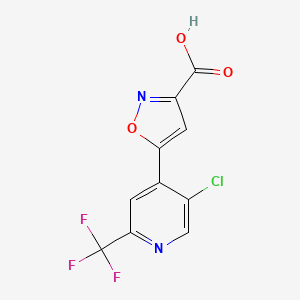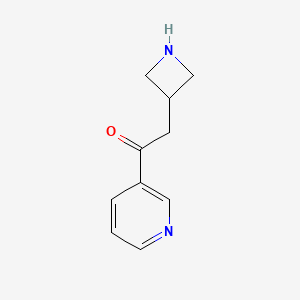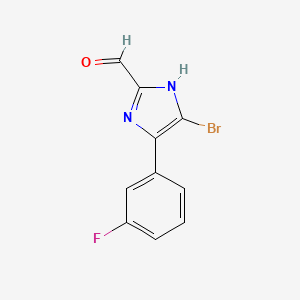
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of a brominating agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst like hydrochloric acid. The process involves heating the reaction mixture to facilitate the formation of the imidazole ring and subsequent bromination .
Industrial Production Methods
For industrial-scale production, the synthesis method is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
Oxidation: 5-Bromo-4-(3-fluorophenyl)imidazole-2-carboxylic acid.
Reduction: 5-Bromo-4-(3-fluorophenyl)imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(4-fluorophenyl)imidazole-2-carbaldehyde
- 5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde
- 5-Chloro-4-(3-fluorophenyl)imidazole-2-carbaldehyde
Uniqueness
Compared to similar compounds, 5-Bromo-4-(3-fluorophenyl)imidazole-2-carbaldehyde exhibits unique reactivity due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s electronic properties and its interaction with other molecules, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-4-(3-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-10-9(13-8(5-15)14-10)6-2-1-3-7(12)4-6/h1-5H,(H,13,14) |
InChI Key |
BPTAQHBGSFJKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-5-Methyl-2-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13701069.png)
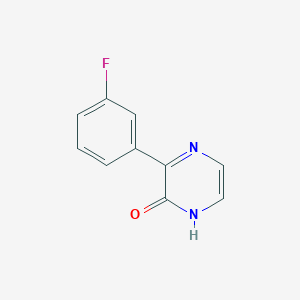
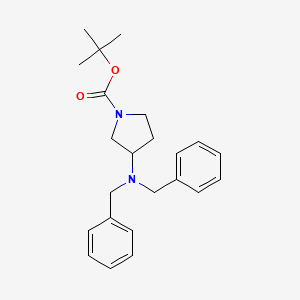
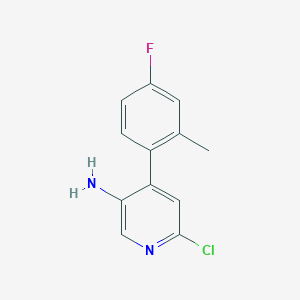
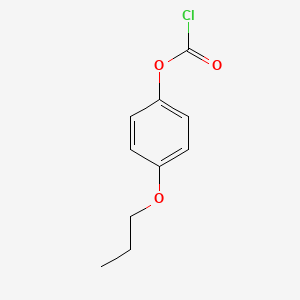
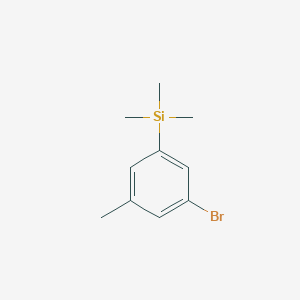
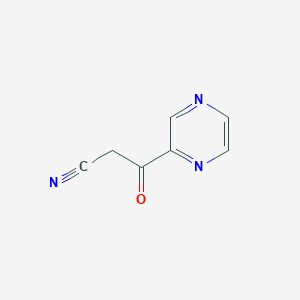
![2-[[5-(5,6-Dimethyl-2-benzimidazolyl)-2-pyridyl]thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B13701117.png)
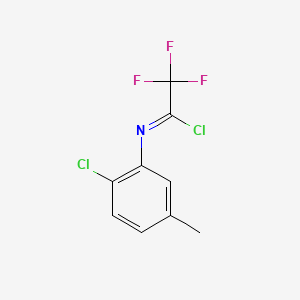
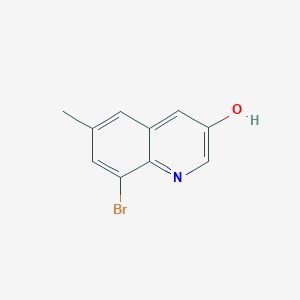
![3,11-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B13701122.png)
